molecular formula C19H16BrN5O2 B14976510 N-(4-bromophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

N-(4-bromophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Cat. No.: B14976510
M. Wt: 426.3 g/mol
InChI Key: WNBPYICPFWWDNY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a heterocyclic compound featuring a fused imidazo-triazol core substituted with a 4-methylphenyl group at position 2 and a 5-oxo-5,6-dihydro moiety. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to bromine and triazole-based motifs. While direct bioactivity data for this compound are absent in the provided evidence, analogs with similar substituents exhibit antimicrobial, anticancer, or kinase-inhibitory properties .

Properties

Molecular Formula

C19H16BrN5O2

Molecular Weight

426.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-(4-methylphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

InChI

InChI=1S/C19H16BrN5O2/c1-11-2-4-12(5-3-11)17-22-19-23-18(27)15(25(19)24-17)10-16(26)21-14-8-6-13(20)7-9-14/h2-9,15H,10H2,1H3,(H,21,26)(H,22,23,24,27)

InChI Key

WNBPYICPFWWDNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Imidazo[1,2-b][1,2,4]triazol 4-Bromophenyl, 4-methylphenyl, acetamide C=O (amide), C-Br, C-N (triazol)
5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m) Benzoxazole + triazole-3-thione 4-Bromophenyl, 2-methylphenyl, thione C=S, C-Br, C=N
5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (4o) Benzoxazole + oxadiazole 4-Bromophenyl, 4-methylphenyl, oxadiazol-2-amine C=N (oxadiazole), C-Br, NH
N-(4-(2-(5-Oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetyl)phenyl)acetamide Imidazo[2,1-b][1,3,4]thiadiazole 4-Acetamidophenyl, 3-oxocyclopentyl, thiadiazole C=O (amide, ketone), C-S, C=N

Key Observations :

  • The thione group in 6m (C=S at 1212 cm⁻¹) enhances hydrogen-bonding capacity compared to the target’s acetamide (C=O ~1650–1700 cm⁻¹) .
  • The oxadiazole in 4o likely improves lipophilicity and membrane permeability relative to the triazol system .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) MS (M+1)
Target ~1650–1700 (C=O), ~535 (C-Br) Expected: 2.5–3.0 (CH3), 7.2–8.2 (Ar-H), ~9.5 (NH)
6m 3319 (NH), 1212 (C=S), 533 (C-Br) 2.55 (CH3), 6.10–8.01 (Ar-H), 9.51 (triazole) 464
4o 3384 (NH), 536 (C-Br) 2.47 (CH3), 7.39–8.21 (Ar-H), 9.76 (NH) 448

Analysis :

  • The methyl group (CH3) in all compounds appears near δ 2.5 ppm, indicating similar electronic environments for alkyl substituents .
  • Aromatic protons (Ar-H) in the target compound are expected to resonate upfield relative to 6m and 4o due to the electron-donating methyl group on the phenyl ring.

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